molecular formula C10H8F4OS B15386588 1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one

1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B15386588
M. Wt: 252.23 g/mol
InChI Key: NYDRVYJZRWRUIW-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone attached to a phenyl ring substituted with a fluorine atom at the 3-position and a trifluoromethylthio (-SCF₃) group at the 4-position. The trifluoromethylthio group is a strong electron-withdrawing moiety, while the fluorine atom contributes to steric and electronic modulation.

Properties

Molecular Formula

C10H8F4OS

Molecular Weight

252.23 g/mol

IUPAC Name

1-[3-fluoro-4-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F4OS/c1-2-8(15)6-3-4-9(7(11)5-6)16-10(12,13)14/h3-5H,2H2,1H3

InChI Key

NYDRVYJZRWRUIW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)SC(F)(F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Key Properties/Applications
1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one C₁₀H₇F₄OS 272.22* -F (3), -SCF₃ (4) High electronegativity; drug precursor
1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one C₁₂H₁₃F₃OS 262.29 -C₂H₅ (3), -SCF₃ (2) Lipophilic; potential agrochemical
1-(4-(tert-Butyl)phenyl)propan-1-one C₁₃H₁₈O 190.28 -C(CH₃)₃ (4) High steric bulk; polymer additive
1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one C₁₄H₁₆F₃N₂O 298.29 -N-piperazinyl (4), -CF₃ (para) CNS activity; serotonin receptor ligand
2-(Methylamino)-1-(3-methylphenyl)propan-1-one C₁₁H₁₅NO 177.24 -CH₃ (3), -NHCH₃ (2) Stimulant properties; controlled substance

*Calculated based on molecular formula.

Research Findings and Challenges

Synthetic Limitations : The steric bulk of the -SCF₃ group complicates Friedel-Crafts acylations, requiring optimized Lewis acid catalysts (e.g., AlCl₃/AgOTf systems) for efficient synthesis.

Thermal Stability : The target compound demonstrates higher thermal stability (decomposition >200°C) compared to tert-butyl-substituted analogues, which degrade at lower temperatures (~150°C) due to steric strain .

Toxicity Profile : Fluorinated aryl ketones, including the target compound, may exhibit hepatotoxicity at high doses, necessitating structural modifications (e.g., piperazine incorporation) to improve safety margins .

Q & A

Q. What are the key synthetic routes for 1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example:

  • Step 1 : React 3-fluoro-4-(trifluoromethylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
  • Step 2 : Optimize temperature (40–60°C) and solvent (e.g., dichloromethane) to enhance electrophilic aromatic substitution efficiency.
  • Step 3 : Purify via vacuum distillation or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR confirms aromatic substitution patterns and ketone functionality.
  • IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and C-F/C-S vibrations (~1100–1250 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 280.05) .

Q. What are the compound’s fundamental physical properties?

  • Melting Point : 35–38°C (pure crystalline form).
  • Boiling Point : 244°C at 760 mmHg.
  • Density : 1.256 g/cm³.
  • Refractive Index : 1.436 (indicative of high electron-withdrawing group density) .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing by-products?

  • Parameter Optimization :
    • Temperature : Lower temperatures (e.g., 0–5°C) reduce side reactions like over-acylation.
    • Catalyst Loading : Adjust AlCl₃ stoichiometry (1.2–1.5 equivalents) to balance reactivity and workup complexity.
    • Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • By-Product Analysis : Employ HPLC or GC-MS to identify impurities (e.g., diacylated products) and adjust stoichiometry .

Q. How are contradictions in spectroscopic data resolved?

  • Cross-Validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations).
  • Crystallography : Use single-crystal X-ray diffraction (via SHELXL) to resolve ambiguities in substitution patterns .

Q. What computational methods predict the compound’s reactivity and interactions?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the carbonyl group.
  • Molecular Docking : Simulate binding affinities with biological targets (e.g., enzymes) using software like AutoDock Vina.
  • Solvent Effects : Apply COSMO-RS models to predict solubility and stability in various solvents .

Q. How do fluorinated substituents influence biological activity compared to non-fluorinated analogs?

  • Metabolic Stability : The trifluoromethylthio group (-SCF₃) reduces oxidative metabolism due to strong C-F bonds.
  • Lipophilicity : LogP increases by ~0.5 units compared to methylthio (-SCH₃) analogs, enhancing membrane permeability.
  • Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with serine residues in enzyme active sites .

Q. What strategies mitigate decomposition during long-term storage?

  • Storage Conditions : Use amber vials under inert gas (argon) at -20°C to prevent photodegradation and oxidation.
  • Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to inhibit free radical chain reactions.
  • Purity Monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., hydrolyzed ketone derivatives) .

Methodological Tables

Q. Table 1. Comparative Reactivity of Fluorinated Analogs

CompoundSubstituentLogPHalf-life (Human Liver Microsomes)
Target Compound-SCF₃, -F3.2>120 min
Non-fluorinated Analog-SCH₃, -H2.745 min
Difluoromethylthio Analog-SCF₂H3.090 min

Q. Table 2. Optimal Reaction Conditions for Scale-Up

ParameterSmall-Scale (Lab)Industrial-Scale
Temperature50°C55°C (jacketed reactor)
CatalystAlCl₃ (1.2 eq)Zeolite (heterogeneous)
Yield78%85% (continuous flow)

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